molecular formula C5H4F2N2O B12874562 1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone CAS No. 73311-18-9

1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone

Cat. No.: B12874562
CAS No.: 73311-18-9
M. Wt: 146.09 g/mol
InChI Key: JLJUVSKGDNPGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone is a fluorinated organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

The synthesis of 1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 3,5-difluoropyrazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3,5-Difluoropyrazole+Ethanoyl chlorideThis compound+HCl\text{3,5-Difluoropyrazole} + \text{Ethanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,5-Difluoropyrazole+Ethanoyl chloride→this compound+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct properties and applications.

Properties

CAS No.

73311-18-9

Molecular Formula

C5H4F2N2O

Molecular Weight

146.09 g/mol

IUPAC Name

1-(3,5-difluoropyrazol-1-yl)ethanone

InChI

InChI=1S/C5H4F2N2O/c1-3(10)9-5(7)2-4(6)8-9/h2H,1H3

InChI Key

JLJUVSKGDNPGFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=CC(=N1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.